molecular formula C25H23N3O4S2 B11148040 3-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11148040
M. Wt: 493.6 g/mol
InChI Key: WYDVVOJDFHHFRM-QNGOZBTKSA-N
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Description

3-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a propanoic acid group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Synthesis of the thiazolidinone ring: This involves the reaction of a thiourea derivative with a halogenated carboxylic acid.

    Coupling of the pyrazole and thiazolidinone units: This step requires the use of a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the desired product.

    Introduction of the propanoic acid group: This can be accomplished through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.

    Pharmaceuticals: It can be used as a lead compound for the synthesis of new pharmaceutical agents with improved efficacy and reduced side effects.

    Materials Science: The compound’s properties can be explored for the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 3-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering gene expression: Affecting the transcription and translation of genes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
  • 3-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-ethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Uniqueness

The uniqueness of 3-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid lies in its specific substitution pattern and the presence of the propoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

3-[(5Z)-4-oxo-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C25H23N3O4S2/c1-2-13-32-20-10-6-7-17(14-20)23-18(16-28(26-23)19-8-4-3-5-9-19)15-21-24(31)27(25(33)34-21)12-11-22(29)30/h3-10,14-16H,2,11-13H2,1H3,(H,29,30)/b21-15-

InChI Key

WYDVVOJDFHHFRM-QNGOZBTKSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

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